tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Acylation: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is acylated using an appropriate acylating agent.
Amidation: The acylated intermediate is then reacted with 4-methoxybenzoyl chloride to form the benzamido derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Pharmaceutical Testing: It is used in pharmaceutical testing and research to study its effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxybenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-14(10-12-20)19-16(21)13-5-7-15(23-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVCBGAEYLTUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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